Comprehensive Technical Guide on N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Comprehensive Technical Guide on N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound N-{3-[(E)-2-phenylvinyl]benzyl}acetamide (commonly referred to as N-(3-styrylbenzyl)acetamide) is a highly specialized synthetic intermediate and pharmacophore motif utilized in advanced medicinal chemistry. Characterized by its rigid (E)-styryl conjugated system and a flexible, hydrogen-bonding benzylacetamide moiety, it serves as a critical structural backbone in the development of enzyme inhibitors, most notably in the targeting of squalene epoxidase for hypercholesterolemia therapies .
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, elucidates the causality behind its synthetic methodologies, and establishes self-validating experimental protocols for its preparation and analytical verification.
Structural Architecture & Physicochemical Profile
The molecular architecture of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is defined by three distinct domains:
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The (E)-Styryl Domain: Provides a planar, highly lipophilic, and rigid conjugated system. The trans geometry is critical for specific binding pocket interactions where spatial extension is required.
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The Benzyl Spacer: Acts as a semi-flexible hinge, allowing the molecule to adopt multiple conformations while maintaining aromatic stacking capabilities.
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The Acetamide Terminus: Functions as both a hydrogen-bond donor (N-H) and acceptor (C=O), facilitating robust interactions with polar residues within target protein active sites.
Quantitative Data Summary
To facilitate rational drug design and formulation planning, the theoretical and empirical physicochemical properties of the compound are summarized below.
Table 1: Physicochemical Properties of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C₁₇H₁₇NO | Standard elemental composition. |
| Molecular Weight | 251.33 g/mol | Excellent for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Partition Coefficient (LogP) | ~3.5 | High lipophilicity; optimal for crossing lipid membranes. |
| Hydrogen Bond Donors | 1 | Mediated by the secondary amide (N-H). |
| Hydrogen Bond Acceptors | 1 | Mediated by the carbonyl oxygen (C=O). |
| Rotatable Bonds | 5 | Balances conformational flexibility with entropic penalty upon binding. |
| Topological Polar Surface Area | 29.1 Ų | Suggests excellent membrane permeability, including potential BBB crossing. |
Synthetic Methodology & Mechanistic Causality
The synthesis of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide requires precise stereocontrol to ensure the exclusive formation of the (E)-isomer. While Wittig olefination is a common approach for alkene synthesis, it frequently yields difficult-to-separate E/Z mixtures. Therefore, we employ a Palladium-Catalyzed Heck Cross-Coupling strategy, which is thermodynamically driven to produce the (E)-alkene exclusively, followed by a nucleophilic acyl substitution .
Mechanistic Causality in Experimental Design
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Catalyst & Ligand Selection: We utilize Pd(OAc)₂ combined with tri-(o-tolyl)phosphine (P(o-tol)₃). The steric bulk of the o-tolyl groups accelerates the reduction of Pd(II) to the active 14-electron Pd(0) species. This is critical for the initial oxidative addition into the strong C-Br bond of 3-bromobenzylamine.
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Base Selection (Et₃N): Triethylamine is utilized not merely as an acid scavenger for the HBr byproduct, but to prevent the premature protonation of the primary amine starting material, which would otherwise sequester it from the catalytic cycle.
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Stereoselectivity: The syn-insertion of the palladium-aryl complex into styrene, followed by bond rotation and syn- β -hydride elimination, inherently dictates the formation of the trans (E) double bond due to steric minimization.
Caption: Synthetic workflow of N-{3-[(E)-2-phenylvinyl]benzyl}acetamide via Heck coupling and acetylation.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation at each stage.
Protocol A: Synthesis of (E)-3-Styrylbenzylamine (Heck Coupling)
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-bromobenzylamine (10.0 mmol) and styrene (12.0 mmol) in anhydrous DMF (30 mL).
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Catalyst Addition: Add Pd(OAc)₂ (0.2 mmol, 2 mol%) and P(o-tol)₃ (0.4 mmol, 4 mol%).
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Base Addition: Inject triethylamine (15.0 mmol) via syringe.
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Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the phosphine ligand.
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Reaction: Heat the mixture to 100 °C and stir for 12 hours.
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Self-Validating Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The consumption of the amine (ninhydrin positive, lower Rf ) and the appearance of a highly UV-active product spot (higher Rf due to extended conjugation) confirms coupling.
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Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (3 x 50 mL) to remove DMF and Et₃N salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: N-Acetylation to Final Product
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Preparation: Dissolve the purified (E)-3-styrylbenzylamine (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) and add pyridine (6.0 mmol).
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Acylation: Cool the reaction flask to 0 °C in an ice bath. Dropwise, add acetic anhydride (5.5 mmol). Causality: The ice bath controls the exothermic nature of the nucleophilic acyl substitution, preventing unwanted side reactions or degradation.
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Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
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Self-Validating Checkpoint (Acid Wash): Quench the reaction with 1M HCl (20 mL). The acid wash serves a dual purpose: it protonates and removes unreacted pyridine into the aqueous layer, and it removes any unreacted starting amine, ensuring high purity of the neutral amide product in the organic layer.
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Isolation: Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and evaporate the solvent. Recrystallize from EtOAc/Hexanes to yield the pure N-{3-[(E)-2-phenylvinyl]benzyl}acetamide.
Analytical Characterization & Validation
The structural integrity of the final product must be validated using orthogonal analytical techniques.
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¹H NMR (400 MHz, CDCl₃): The stereochemical outcome is unequivocally self-validated here. The vinylic protons of the (E)-styryl group will appear as two distinct doublets between δ 7.0–7.2 ppm with a coupling constant ( J ) of ~16 Hz . This large J value is the definitive hallmark of a trans (E) alkene, distinguishing it from the Z-isomer ( J≈10−12 Hz). The acetamide methyl group will appear as a sharp singlet at δ 2.0 ppm, and the benzyl CH₂ will appear as a doublet around δ 4.4 ppm (coupling to the adjacent N-H).
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IR Spectroscopy: Look for the characteristic Amide I band (C=O stretch) at ~1650 cm⁻¹ and Amide II band (N-H bend) at ~1550 cm⁻¹. A strong absorption band at ~960 cm⁻¹ confirms the out-of-plane C-H bending of the trans-disubstituted alkene.
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Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 252.1, confirming the molecular weight.
Pharmacological Relevance: Squalene Epoxidase Inhibition
Derivatives of substituted alkylamines and acetamides bearing the styrylbenzyl motif have been extensively investigated for their lipid-lowering properties. Foundational patents by Banyu Pharmaceutical Co., Ltd. (Merck & Co.) demonstrated that compounds structurally analogous to N-{3-[(E)-2-phenylvinyl]benzyl}acetamide act as potent, selective inhibitors of mammalian squalene epoxidase . Furthermore, similar structural frameworks are explored in the modulation of other NAD+ biosynthetic enzymes like ACMSD .
Squalene epoxidase catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene. Inhibiting this node effectively halts downstream cholesterol synthesis, making it a highly validated target for treating hypercholesterolemia and arteriosclerosis.
Caption: Cholesterol biosynthesis pathway showing squalene epoxidase inhibition by the target compound.
References
- Takezawa, H., et al. "Substituted alkylamine derivatives." European Patent Office, EP0318860A2, 1989.
- Katsyuba, E., et al. "Inhibitors of alpha-amino-beta-carboxymuconic acid semialdehyde decarboxylase." US Patent Office, US10513499B2, 2019.
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Gotor-Fernández, V., et al. "One-pot chemo- and photo-enzymatic linear cascade processes." Chemical Society Reviews, 2024. Available at:[Link]
